An In-depth Technical Guide to MIPS521: A Positive Allosteric Modulator of the A1 Adenosine Receptor
An In-depth Technical Guide to MIPS521: A Positive Allosteric Modulator of the A1 Adenosine Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the compound LUF5981 did not yield sufficient public data for the creation of an in-depth technical guide. Therefore, this document focuses on a well-characterized A1 adenosine (B11128) receptor positive allosteric modulator, MIPS521, to fulfill the core requirements of the user request.
Introduction
The A1 adenosine receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a multitude of physiological processes, making it a significant therapeutic target for conditions such as neuropathic pain.[1][2] However, the development of orthosteric agonists targeting the A1R has been hampered by a lack of subtype selectivity and significant off-target effects.[1][2] Positive allosteric modulators (PAMs) offer a promising alternative by binding to a topographically distinct site on the receptor, thereby enhancing the effect of the endogenous agonist, adenosine.[3] This approach can lead to greater subtype selectivity and a more localized physiological response, as the modulator's effect is dependent on the presence of the endogenous agonist, which is often released in a site-specific manner during pathophysiology.[3]
MIPS521, chemically identified as [2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone], is a novel, non-opioid analgesic PAM of the A1R.[1][2] It has demonstrated in vivo analgesic efficacy in models of neuropathic pain by modulating the elevated levels of endogenous adenosine that occur in such states.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and experimental characterization of MIPS521.
Core Data Presentation
The following tables summarize the key quantitative pharmacological data for MIPS521, facilitating a clear comparison of its properties.
Table 1: In Vitro Pharmacology of MIPS521 at the Human A1 Adenosine Receptor
| Parameter | Value | Assay Type | Cell Line | Orthosteric Agonist | Reference |
| pKB | 4.95 ± 0.40 | cAMP Inhibition | CHO | Adenosine | [1] |
| 5.18 ± 0.21 | [3H]-DPCPX Radioligand Interaction Binding | CHO | NECA | [4] | |
| Log αβ (Functional Cooperativity) | 1.81 ± 0.53 | cAMP Inhibition | CHO | Adenosine | [1] |
| Log τB (Allosteric Agonism) | 0.96 ± 0.34 | cAMP Inhibition | CHO | - | [1] |
| Log α (Binding Cooperativity) | 2.09 ± 0.22 | [3H]-DPCPX Radioligand Interaction Binding | CHO | NECA | [4] |
Table 2: Comparative In Vitro Pharmacology of A1R PAMs
| Compound | pKB (cAMP) | Log αβ (cAMP) | Log τB (cAMP) | Reference |
| MIPS521 | 4.95 ± 0.40 | 1.81 ± 0.53 | 0.96 ± 0.34 | [1] |
| VCP171 | 5.50 ± 0.29 | 0.76 ± 0.25 | -0.23 ± 0.12 | [1] |
Mechanism of Action
MIPS521 enhances the signaling of the A1R in the presence of an orthosteric agonist like adenosine. Cryo-electron microscopy studies have revealed that MIPS521 binds to a novel, extrahelical, lipid/detergent-facing allosteric binding pocket on the A1R.[1] This binding site is located at the interface of transmembrane helices 1, 6, and 7.[1]
The binding of MIPS521 stabilizes the adenosine-receptor-G protein complex.[1][2] This stabilization is thought to be the molecular mechanism behind its positive allosteric modulation. The allosteric binding site is characterized by interactions with specific amino acid residues. Hydrogen bonds are formed between the 2-amino substituent of the thiophene (B33073) ring of MIPS521 and S246^6.47 and the backbone of L276^7.41 of the A1R.[1] Weaker van der Waals interactions occur with other residues including L242^6.43, L245^6.46, F275^7.40, V22^1.45, L18^1.41, and I19^1.42.[1]
Signaling Pathways and Experimental Workflows
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: A1 Adenosine Receptor Signaling Pathway.
Mechanism of MIPS521 Action
MIPS521 acts as a PAM by binding to its allosteric site on the A1R, which enhances the binding and/or signaling of the orthosteric agonist, adenosine. This results in a more pronounced inhibition of adenylyl cyclase.
Caption: Mechanism of MIPS521 as an A1R PAM.
Experimental Workflow: cAMP Inhibition Assay
This workflow outlines the general steps for a competitive inhibition cAMP assay used to characterize PAMs like MIPS521.
Caption: Experimental Workflow for cAMP Inhibition Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of MIPS521 are provided below.
Cell Culture
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Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
cAMP Inhibition Assay
This assay measures the ability of a compound to modulate the A1R-mediated inhibition of adenylyl cyclase.
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Reagents:
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Assay Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA).
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Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
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Forskolin: An adenylyl cyclase activator, prepared in DMSO.
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Adenosine (or other orthosteric agonist): Prepared in stimulation buffer.
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MIPS521: Prepared in DMSO and serially diluted in stimulation buffer.
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cAMP Detection Kit: e.g., LANCE® Ultra cAMP Detection Kit.
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Procedure:
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Cells are harvested and seeded into 384-well plates.
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Cells are stimulated with a fixed concentration of forskolin (e.g., 3 µM) in the presence of a fixed concentration of adenosine and varying concentrations of MIPS521 for 30 minutes.[5]
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Following stimulation, cells are lysed according to the detection kit manufacturer's protocol.
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Intracellular cAMP levels are quantified using a suitable plate reader.
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Data Analysis:
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The data are fitted to an operational model of allosterism to determine the pKB (affinity of the PAM), Log αβ (functional cooperativity between the PAM and the orthosteric agonist), and Log τB (a measure of the PAM's intrinsic agonist activity).
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Radioligand Binding Assay ([3H]-DPCPX Interaction)
This assay is used to determine the effect of the PAM on the binding of a radiolabeled antagonist to the A1R in the presence of an orthosteric agonist.
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Reagents:
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Membrane Preparation: Membranes prepared from CHO cells expressing the human A1R.
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Radioligand: [3H]-DPCPX (a selective A1R antagonist).
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Orthosteric Agonist: NECA (5'-N-ethylcarboxamidoadenosine).
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MIPS521.
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Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
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Procedure:
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Membrane preparations are incubated with a fixed concentration of [3H]-DPCPX, varying concentrations of NECA, and a fixed concentration of MIPS521.
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The incubation is carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
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The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
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The filters are washed with ice-cold assay buffer.
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The amount of radioactivity retained on the filters is determined by liquid scintillation counting.
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Data Analysis:
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The data are fitted to an allosteric ternary complex model to determine the pKB of MIPS521 and the binding cooperativity factor (Log α) between MIPS521 and NECA.[4]
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Conclusion
MIPS521 is a promising A1 adenosine receptor positive allosteric modulator with demonstrated analgesic effects in preclinical models of neuropathic pain.[1][2] Its mechanism of action, involving binding to a novel extrahelical allosteric site and stabilization of the active receptor-G protein complex, provides a structural basis for the rational design of future A1R PAMs.[1] The in-depth pharmacological characterization of MIPS521, as summarized in this guide, provides a solid foundation for further research and development of this and related compounds as potential non-opioid therapeutics.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
